5-Bromo-1H-imidazole-2-carbonitrile
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Overview
Description
5-Bromo-1H-imidazole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C4H2BrN3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The presence of a bromine atom and a nitrile group makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-imidazole-2-carbonitrile typically involves the cyclization of amido-nitriles. One common method is the reaction of 4-bromo-1,2-diaminobenzene with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-imidazole-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction, although these reactions are less common.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are used.
Cyclization Reactions: Catalysts like palladium on carbon (Pd/C) are often employed.
Major Products Formed
Substitution Reactions: Products include various substituted imidazoles.
Oxidation and Reduction: Products include oxidized or reduced forms of the imidazole ring.
Cyclization Reactions: Products include more complex heterocyclic compounds.
Scientific Research Applications
5-Bromo-1H-imidazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 5-Bromo-1H-imidazole-2-carbonitrile involves its interaction with various molecular targets. The bromine atom and nitrile group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-imidazole-2-carbonitrile
- 5-Fluoro-1H-imidazole-2-carbonitrile
- 5-Iodo-1H-imidazole-2-carbonitrile
Uniqueness
5-Bromo-1H-imidazole-2-carbonitrile is unique due to the presence of the bromine atom, which can participate in a variety of chemical reactions not possible with other halogenated imidazoles. This makes it a versatile compound for synthetic chemistry and various applications .
Properties
IUPAC Name |
5-bromo-1H-imidazole-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3/c5-3-2-7-4(1-6)8-3/h2H,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZFZIQXGDJVCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560557 |
Source
|
Record name | 5-Bromo-1H-imidazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120118-03-8 |
Source
|
Record name | 5-Bromo-1H-imidazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1H-imidazole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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